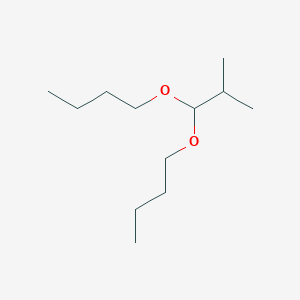

1,1-Dibutoxy-isobutane

Description

Contextualization within Organic Chemistry and Acetal (B89532) Research

1,1-Dibutoxy-isobutane, with the IUPAC name 1,1-dibutoxy-2-methylpropane, is classified as an acetal. nih.gov Acetals are geminal-diether derivatives of aldehydes or ketones and are characterized by two ether groups attached to the same carbon atom. wikipedia.org The formation of acetals is a fundamental reaction in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol, with the removal of water to drive the equilibrium towards the product. wikipedia.org

In the case of this compound, the parent aldehyde is isobutyraldehyde (B47883) (2-methylpropanal), and the alcohol is butanol. The branched "iso" structure, originating from isobutyraldehyde, is a key feature that influences its physical and chemical properties compared to linear acetals like 1,1-dibutoxybutane (B1265885). nih.govchemeo.com Acetal formation is a reversible process, and they are stable under neutral to strongly basic conditions but can be hydrolyzed back to the parent aldehyde and alcohol in the presence of aqueous acid. masterorganicchemistry.com This stability makes acetals crucial as protecting groups for aldehydes and ketones in multi-step organic syntheses, preventing the carbonyl group from reacting with nucleophiles or bases. jove.comchemistrysteps.comlibretexts.org

Historical Perspectives on Isobutane-Derived Compounds in Scientific Literature

The study of isobutane (B21531) and its derivatives has a rich history that has significantly contributed to the development of structural organic chemistry. Isobutane, a structural isomer of n-butane, was one of the early examples used to demonstrate the concept of isomerism, where compounds share the same molecular formula but have different arrangements of atoms. wou.edu The existence of isobutane and other isomers was a key factor in establishing the theory of chemical structure.

Isobutane itself is a significant feedstock in the petrochemical industry, particularly in the alkylation process to produce high-octane gasoline components. researchgate.netwikipedia.org Its branched structure is desirable for creating fuels with good combustion characteristics. wikipedia.org The industrial importance of isobutane has driven research into its derivatives, including alcohols, aldehydes, and their subsequent products like acetals. Isobutyraldehyde, the precursor to this compound, is produced industrially on a large scale, primarily through the hydroformylation of propene. perfumerflavorist.com It serves as an intermediate in the synthesis of various commercially important chemicals. perfumerflavorist.com

Current Research Landscape and Emerging Areas for this compound Studies

While specific research focused solely on this compound is limited, the broader field of acetal chemistry is an active area of investigation. Current research is exploring several key areas where this compound and related branched-chain acetals could be of interest:

Green Chemistry and Catalysis: There is a significant focus on developing more environmentally friendly and efficient methods for acetal synthesis. This includes the use of solid acid catalysts, reusable catalysts, and solvent-free reaction conditions to minimize waste and energy consumption. organic-chemistry.org

Fuel Additives: Acetals, particularly those derived from biomass sources like glycerol, are being investigated as potential fuel additives. nih.govmdpi.comresearchgate.net They can act as oxygenates, potentially improving combustion efficiency and reducing pollutant emissions in diesel and gasoline fuels. nih.govgoogle.com The properties of branched-chain acetals like this compound could be of interest in this context.

Flavor and Fragrance Industry: Many aldehydes and acetals have characteristic odors and are used in the flavor and fragrance industry. nih.govperfumerflavorist.comncert.nic.in Branched-chain aldehydes, in particular, are known to contribute malty and chocolate-like notes. nih.gov The corresponding acetals can be used to modify or stabilize these scents in various applications. perfumerflavorist.com

Advanced Protecting Groups: Research continues on the development of new protecting groups with specific stabilities and cleavage conditions. The specific steric and electronic properties of branched-chain acetals could offer advantages in complex organic syntheses. libretexts.orgacs.org

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | nih.gov |

| Molecular Weight | 202.33 g/mol | nih.gov |

| IUPAC Name | 1,1-dibutoxy-2-methylpropane | nih.gov |

| CAS Number | 13112-62-4 | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Exact Mass | 202.193280068 | nih.gov |

| Monoisotopic Mass | 202.193280068 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13112-62-4 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1,1-dibutoxy-2-methylpropane |

InChI |

InChI=1S/C12H26O2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

CREOWTMHZJTOFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C(C)C)OCCCC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,1 Dibutoxy Isobutane

Carbon-Oxygen Bond Cleavage Mechanisms in 1,1-Dibutoxyisobutane

The key chemical transformations of 1,1-dibutoxyisobutane involve the cleavage of its carbon-oxygen bonds. These cleavage events are central to both its hydrolysis and its role in synthesis.

The second C-O bond, within the hemiacetal intermediate, is also cleaved under acidic conditions. Protonation of the remaining hydroxyl group allows for the elimination of a water molecule, regenerating the carbonyl group of isobutyraldehyde (B47883). libretexts.org

These C-O bond cleavages are characteristic of SN1-type reactions, proceeding through a carbocationic intermediate. libretexts.orglibretexts.org The structure of the alkyl groups can influence the precise mechanism, but for a secondary acetal (B89532) like 1,1-dibutoxyisobutane, an SN1 pathway is highly probable.

Intramolecular Rearrangement Studies of Acetal Derivatives

While there is no specific literature on the intramolecular rearrangement of 1,1-dibutoxyisobutane itself, the broader class of acetals can undergo such transformations under certain conditions. For instance, glycidol (B123203) acetals have been shown to undergo highly regio- and stereoselective intramolecular rearrangements to produce alkoxylated 1,3-dioxolanes or 1,3-dioxanes. acs.orgacs.org This process is initiated by the selective Lewis acid activation of the acetal, which generates an oxocarbenium ion that then participates in an intramolecular ring-opening of a tethered epoxide. acs.orgacs.org

These studies highlight that if 1,1-dibutoxyisobutane were to be functionalized with a suitable intramolecular nucleophile, rearrangement reactions could be envisaged. The key would be the generation of the oxocarbenium ion intermediate, which could then be trapped intramolecularly. Such reactions are often favored kinetically over intermolecular processes due to the proximity of the reacting groups. stackexchange.com

Role in Multi-Step Organic Synthesis Reactions as an Intermediate or Protecting Group

Acetals are widely employed as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability under neutral and basic conditions. masterorganicchemistry.comlibretexts.org 1,1-Dibutoxyisobutane can be considered a protected form of isobutyraldehyde.

The primary role of using an acetal like 1,1-dibutoxyisobutane as a protecting group is to mask the reactivity of the aldehyde functional group while chemical transformations are carried out on other parts of the molecule. organic-chemistry.org For example, if a molecule containing an isobutyraldehyde moiety also possesses a functional group that is sensitive to nucleophiles or bases (e.g., an ester that needs to be reduced with a hydride reagent), the aldehyde can first be converted to 1,1-dibutoxyisobutane. The acetal will be unreactive towards the hydride reagent, allowing for the selective reduction of the ester. After the desired transformation is complete, the aldehyde can be regenerated by treating the acetal with aqueous acid. libretexts.orgorganic-chemistry.org

The choice of butanol for the acetal formation offers certain physical properties, such as a higher boiling point compared to methanol (B129727) or ethanol (B145695), which can be advantageous in specific synthetic scenarios.

Kinetic Studies of 1,1-Dibutoxyisobutane Transformations

The acid-catalyzed hydrolysis of acetals typically follows second-order kinetics, being first-order with respect to the acetal and first-order with respect to the hydronium ion concentration. acs.org The rate law can be expressed as:

Rate = k[1,1-Dibutoxyisobutane][H₃O⁺]

This relationship can be experimentally verified using the initial rates method, where the initial rate of reaction is measured at different initial concentrations of the acetal and the acid catalyst. youtube.com A plot of the natural logarithm of the acetal concentration versus time at a constant pH should yield a straight line, confirming a first-order dependence on the acetal concentration. libretexts.orgkhanacademy.org

Illustrative Data for Acetal Hydrolysis Kinetics

| Experiment | Initial [Acetal] (M) | Initial [H₃O⁺] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

This table presents hypothetical data to illustrate the determination of the rate law for a typical acetal hydrolysis.

From this illustrative data, doubling the initial acetal concentration while keeping the acid concentration constant doubles the initial rate, indicating a first-order relationship with respect to the acetal. Similarly, doubling the acid concentration at a constant acetal concentration doubles the initial rate, showing a first-order relationship with respect to the hydronium ion.

The rate of hydrolysis of 1,1-dibutoxyisobutane is dependent on temperature, a relationship described by the Arrhenius equation. The activation energy (Ea) for the reaction can be determined by measuring the rate constant (k) at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the gas constant.

For the acid-catalyzed hydrolysis of sucrose, a related glycosidic bond cleavage, an activation energy of 109.2 kJ/mol has been reported. nih.gov The hydrolysis of other acetals and ketals also exhibits significant activation energies, reflecting the energy required to achieve the transition state for C-O bond cleavage. researchgate.netclastify.com

The thermodynamic parameters for acetal hydrolysis, such as the change in enthalpy (ΔH) and entropy (ΔS), provide insight into the energy changes and the degree of disorder during the reaction. The hydrolysis of sucrose, for instance, is an exothermic process with a decrease in enthalpy. nih.gov The entropy of activation (ΔS‡) can provide clues about the mechanism; for example, a negative entropy of activation observed in some acetal hydrolysis studies suggests a more ordered transition state, which can be indicative of an A-2 mechanism where a water molecule is involved in the rate-determining step. osti.gov

Illustrative Thermodynamic and Kinetic Parameters for Acetal Hydrolysis

| Parameter | Illustrative Value | Significance |

| Activation Energy (Ea) | 80 - 110 kJ/mol | Minimum energy required for the reaction to occur. |

| Enthalpy of Hydrolysis (ΔH) | -10 to -20 kJ/mol | Indicates an exothermic reaction. |

| Entropy of Activation (ΔS‡) | Negative to slightly positive | Provides insight into the molecularity of the rate-determining step. |

This table provides typical ranges for thermodynamic and kinetic parameters for acetal hydrolysis, which would be expected to be similar for 1,1-dibutoxyisobutane.

Catalysis-Driven Reaction Mechanisms Involving 1,1-Dibutoxyisobutane Derivatives

Information regarding the catalytic reaction mechanisms specifically involving derivatives of 1,1-dibutoxyisobutane is not available in the reviewed literature.

Active Site Characterization in Heterogeneous Catalysis

The characterization of active sites is a crucial aspect of understanding heterogeneous catalysis. iitm.ac.inresearchgate.net Active sites are the specific locations on a catalyst's surface where chemical reactions occur. iitm.ac.in Their nature can vary significantly, ranging from Brønsted or Lewis acid sites to metal sites, and their precise structure is often dynamic and dependent on reaction conditions. iitm.ac.innih.gov Techniques such as in-situ X-ray spectroscopies are pivotal in elucidating the structure and function of these sites during a chemical transformation. researchgate.net However, the literature lacks specific studies that characterize the active sites involved in any heterogeneous catalytic reactions of 1,1-dibutoxyisobutane. Without experimental data, it is impossible to detail the specific surface properties, such as the nature of acid sites or the geometric arrangement of metal atoms, that would be required for the catalytic conversion of this compound.

Mechanistic Intermediates and Transition States in Catalytic Cycles

Understanding the mechanistic intermediates and transition states is fundamental to comprehending a catalytic cycle. nih.gov These transient species represent the pathway of a reaction and are key to determining reaction rates and selectivity. The identification of such intermediates often requires a combination of spectroscopic techniques and theoretical modeling. While general organic reaction mechanisms like substitution (SN1, SN2) and elimination (E1, E2) provide a framework for how related compounds might react, there is no specific research that identifies the intermediates or transition states for catalytic reactions of 1,1-dibutoxyisobutane. youtube.comyoutube.com The study of analogous compounds, such as other acetals or ethers, might offer clues, but a direct and scientifically accurate discussion for 1,1-dibutoxyisobutane cannot be constructed from the available information.

Advanced Spectroscopic and Analytical Characterization of 1,1 Dibutoxy Isobutane

Chromatographic Separation Techniques for Analysis of 1,1-Dibutoxy-isobutane

Chromatography is a fundamental technique for separating this compound from complex mixtures, enabling its identification and quantification. Both gas and liquid chromatography offer distinct advantages for the analysis of this compound.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. lbtu.lv The development of a robust GC method involves the careful selection and optimization of several key parameters to achieve efficient separation and accurate quantification. restek.com

The choice of stationary phase is the most critical parameter, as it dictates the selectivity of the separation. gcms.cz For a moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing cyanopropylphenyl groups, is often suitable. gwu.edu Method optimization focuses on achieving a balance between resolution and analysis time. restek.com This can be accomplished by adjusting the column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and oven temperature program. gcms.czchromatographyonline.com For instance, using a shorter, narrower-bore column can significantly reduce analysis time without compromising separation quality. gcms.cz The temperature program, including the initial temperature, ramp rate, and final temperature, is fine-tuned to ensure that all components are adequately resolved and elute as sharp, symmetrical peaks. chromatographyonline.com A study on the synthesis of 1,1-dibutoxybutane (B1265885) from n-butanol utilized GC-MS to analyze the conversion products, demonstrating the technique's applicability. researchgate.net

Table 1: Illustrative Optimized GC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-624 (30m x 0.32mm, 1.8µm film) or similar mid-polarity phase | Provides selectivity for separating the acetal (B89532) from reactants and byproducts. chromforum.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. Hydrogen can offer faster analysis. chromforum.org |

| Linear Velocity | ~35 cm/s (Helium) | Optimized for best efficiency and resolution. chromforum.org |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural confirmation. |

| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point and interaction with the stationary phase. |

| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. chromforum.org |

Liquid Chromatography (LC) Applications for Oxidized Organic Compounds

High-Performance Liquid Chromatography (LC) is a valuable tool for analyzing oxidized organic compounds, including the aldehydes that are precursors to acetals like this compound. rsc.org While GC is often preferred for volatile acetals, LC is particularly useful when analyzing reaction mixtures that may contain non-volatile components or when derivatization is employed. nih.gov

A significant challenge in the LC analysis of acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol, especially on acidic silica-based reversed-phase columns. coresta.orgcoresta.org This on-column degradation can make accurate quantification impossible. coresta.orgcoresta.org Research has shown that incorporating a small amount of a basic modifier, such as ammonia or triethylamine, into the mobile phase can effectively inhibit this hydrolysis. coresta.orgcoresta.org This allows for the simultaneous analysis of both the acetal and its potential aldehyde hydrolysis product. coresta.org For detection, a UV detector can be used if the parent aldehyde contains a chromophore; however, for non-UV-active species like this compound and isobutyraldehyde (B47883), derivatization with a UV-active or fluorescent tag prior to LC analysis is a common strategy. nih.govnih.gov Alternatively, coupling the LC system to a mass spectrometer (LC-MS) allows for the direct detection of these compounds. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification of this compound

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.govnist.gov

Electron Ionization (EI-MS) Fragmentation Patterns and Mechanistic Analysis

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, typically 70 eV. nih.gov This process forms an energetically unstable molecular ion (M+•) that readily undergoes fragmentation. libretexts.orgchemguide.co.uk The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural identification. libretexts.org

The fragmentation of acetals like this compound is dominated by cleavage of the C-O bonds and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). ruc.dk The molecular ion of this compound (m/z 202) may be of low abundance or absent altogether due to its instability. libretexts.org A primary fragmentation pathway involves the loss of a butoxy radical (•OCH2CH2CH2CH3) to form a stable oxonium ion. Another common fragmentation is the loss of an alkyl group from one of the butyl chains.

For the closely related isomer, 1,1-dibutoxybutane, the mass spectrum shows characteristic fragments. The base peak is often observed at m/z 57, corresponding to the butyl cation ([C4H9]+). nih.gov Other significant fragments include ions at m/z 73 and 129. nih.gov The ion at m/z 129 results from the loss of a propyl radical from the butyl group of the [M-OR]+ fragment. The fragmentation process involves the initial ionization at one of the oxygen atoms, followed by cleavage of adjacent bonds to form stabilized carbocations or oxonium ions. ruc.dk

Table 2: Major Fragment Ions in the EI Mass Spectrum of 1,1-Dibutoxybutane (Analog of this compound)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 202 | [C12H26O2]+• | Molecular Ion (M+•) |

| 129 | [M - C4H9O]+ | Loss of a butoxy radical |

| 99 | [M - C7H15]+ | Alpha-cleavage and rearrangement |

| 73 | [C4H9O]+ | Butoxy cation |

| 57 | [C4H9]+ | Butyl cation (often the base peak) |

| 41 | [C3H5]+ | Allyl cation |

Data sourced from PubChem for the isomer 1,1-Dibutoxybutane. nih.gov

Advanced Ionization Techniques in Characterization

While EI-MS is excellent for structural confirmation via fragmentation libraries, its high energy can prevent the detection of the molecular ion. libretexts.org Softer ionization techniques are employed to overcome this limitation, generating ions with less internal energy, which reduces fragmentation and preserves the molecular ion. pharmafocuseurope.com

Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726) or ammonia) to produce ions that then react with the analyte molecule in a more gentle proton transfer reaction. pharmafocuseurope.com This results in a prominent protonated molecule [M+H]+, which clearly indicates the molecular weight.

Electrospray Ionization (ESI): ESI is a very soft ionization method ideal for polar and large molecules, and it is the standard for LC-MS. pharmafocuseurope.com While this compound itself is not highly polar, ESI could be used to analyze it by forming adducts with ions like sodium [M+Na]+ from the solvent.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing less polar, volatile compounds that are not easily ionized by ESI. pharmafocuseurope.com It is often used with reversed-phase LC and would be a suitable technique for generating a strong molecular ion signal for this compound.

Ambient Ionization: Techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native environment with minimal preparation. nih.gov This could be applied to detect this compound on surfaces or in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukcreative-biostructure.com Both ¹H and ¹³C NMR are routinely used.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. jackwestin.com

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk A study on the synthesis of 1,1-dibutoxybutane confirmed the product structure using ¹H-NMR, identifying the characteristic triplet signal for the methine proton (–O–CH–O–) at approximately 4.45 ppm. researchgate.net

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -O-CH-O- | ~4.3 - 4.5 | Doublet (d) | 1H |

| -O-CH₂- | ~3.3 - 3.6 | Multiplet (m) | 4H |

| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet (m) | 1H |

| -CH₂-CH₂-CH₃ | ~1.3 - 1.6 | Multiplet (m) | 8H |

| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet (d) | 6H |

| -CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | 6H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH-O- | ~105 - 110 |

| -O-CH₂- | ~65 - 70 |

| -CH(CH₃)₂ | ~30 - 35 |

| -O-CH₂-CH₂- | ~30 - 35 |

| -CH₂-CH₃ | ~18 - 22 |

| -CH(CH₃)₂ | ~18 - 22 |

| -CH₂-CH₃ | ~13 - 15 |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isobutyraldehyde |

| n-butanol |

| 1,1-dibutoxybutane |

| Methane |

| Ammonia |

| Sodium |

| Helium |

| Hydrogen |

Derivatization Strategies for Enhanced Analytical Detection and Separation of this compound

The analytical characterization of this compound, an acetal, can be challenging due to its volatility and potential for co-elution with other compounds in complex matrices during chromatographic analysis. Derivatization is a chemical modification technique employed to convert an analyte into a product with improved chromatographic behavior and detection sensitivity. youtube.com While this compound itself lacks the active hydrogen atoms typically targeted by common derivatization reactions, a prevalent analytical strategy involves its acid-catalyzed hydrolysis to yield isobutyraldehyde and butanol. chemistrysteps.comorganicchemistrytutor.com These hydrolysis products possess functional groups (a carbonyl group and a hydroxyl group, respectively) that are readily amenable to derivatization. This section explores silylation, acylation, and alkylation strategies targeting these hydrolysis products to enhance the analytical detection and separation of the parent compound, this compound.

Silylation Reagents and Protocols

Silylation is one of the most widely used derivatization procedures for gas chromatography (GC) analysis. restek.comregistech.com The process involves the replacement of an active hydrogen atom, such as the one in the hydroxyl group of butanol, with an alkylsilyl group, typically a trimethylsilyl (TMS) group. restek.comcfsilicones.com The resulting silyl (B83357) ethers are generally more volatile, less polar, and more thermally stable than the original alcohol, leading to improved peak shape, better resolution, and enhanced sensitivity in GC analysis. registech.comcfsilicones.com

Common silylation reagents are effective for derivatizing the butanol formed from the hydrolysis of this compound. These reagents are often formulations of a silyl donor and a catalyst. For analytes that are difficult to silylate, catalyzed formulations can be employed. thermofisher.com

Common Silylation Reagents for Alcohols:

| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |

| BSTFA | N,O-bis(Trimethylsilyl)trifluoroacetamide | A versatile and popular reagent for derivatizing alcohols, phenols, and carboxylic acids. Its byproducts are volatile and do not interfere with chromatography. restek.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-acetamides, its byproduct (N-methyltrifluoroacetamide) elutes very early, preventing interference with analytes. thermofisher.com |

| TMCS | Trimethylchlorosilane | Often used as a catalyst in combination with other silylating agents like BSTFA or HMDS to increase their reactivity. thermofisher.com |

| HMDS | Hexamethyldisilazane | A relatively mild silylating agent, often used with TMCS as a catalyst for derivatizing sugars and related substances. thermofisher.com |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable against hydrolysis than TMS derivatives. registech.comfishersci.com |

This table is generated based on data from provided sources. restek.comregistech.comthermofisher.comfishersci.com

General Silylation Protocol for Butanol:

A typical protocol involves the evaporation of the sample extract containing butanol to dryness. The residue is then reconstituted in an aprotic solvent such as pyridine or acetonitrile. A molar excess of the silylation reagent (e.g., BSTFA with 1% TMCS) is added to the vial. The vial is securely capped and heated, often between 60°C and 80°C, for a duration ranging from 15 to 60 minutes to ensure the reaction goes to completion. thermofisher.comrestek.comyoutube.com After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system for analysis.

Acylation Reagents and Protocols

Acylation is another effective derivatization technique that creates less polar and more volatile derivatives by introducing an acyl group. registech.com This method is particularly advantageous for highly polar, multi-functional compounds. A key benefit of acylation is the ability to introduce electron-capturing groups (e.g., perfluorinated acyl groups), which significantly enhances the sensitivity of detection by an electron capture detector (ECD). registech.comlibretexts.org Acylated derivatives are often more stable than their silylated counterparts. libretexts.org For the analysis of this compound, acylation is applied to its butanol hydrolysis product.

Common Acylation Reagents for Alcohols:

| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |

| AA | Acetic Anhydride | A common and cost-effective reagent for forming acetate esters. Often used with a catalyst like pyridine. |

| TFAA | Trifluoroacetic Anhydride | Forms trifluoroacetyl derivatives, which are highly volatile and provide excellent response with ECD. registech.com |

| PFPA | Pentafluoropropionic Anhydride | Similar to TFAA, it introduces a fluorinated acyl group, leading to derivatives with high volatility and ECD sensitivity. registech.com |

| HFBA | Heptafluorobutyric Anhydride | Provides derivatives with even greater ECD response due to the higher number of fluorine atoms. registech.com |

| Benzoyl Chloride | Benzoyl Chloride | Used to form benzoyl esters, which can be useful for providing structural information in mass spectrometry. osti.gov |

This table is generated based on data from provided sources. registech.comosti.gov

General Acylation Protocol for Butanol:

The sample containing butanol is typically dissolved in a suitable solvent. The acylation reagent, such as a fluorinated anhydride, is added, often along with a basic catalyst like pyridine to neutralize the acidic byproduct. The reaction can proceed at room temperature or may require heating (e.g., 30-60 minutes at 60-100°C) to ensure complete derivatization. restek.comosti.gov Because excess acylation reagent and the acidic byproducts can damage the GC column, a workup step involving extraction and removal of excess reagents is often necessary before analysis. registech.com

Alkylation Reagents and Protocols

Alkylation involves the replacement of an active hydrogen with an alkyl or aliphatic-aromatic group. libretexts.org This technique is commonly used to form esters from carboxylic acids, but it can also be applied to alcohols to form ethers. The resulting derivatives are typically less polar, more volatile, and exhibit improved chromatographic properties. libretexts.org Similar to acylation, the introduction of halogenated alkyl groups can significantly enhance the response of an electron capture detector. libretexts.org

Common Alkylation Reagents for Alcohols:

| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |

| PFB-Br | Pentafluorobenzyl Bromide | A widely used reagent that adds a pentafluorobenzyl (PFB) group, creating derivatives with excellent ECD sensitivity. libretexts.org |

| DMF-Acetals | Dimethylformamide Acetals | Can be used for methylation, with different chain length acetals available to control retention times. libretexts.org |

| BF₃-Methanol | Boron Trifluoride-Methanol | A classic reagent for forming methyl esters from carboxylic acids, but can also be used for methylation of other functional groups. |

This table is generated based on data from provided sources. libretexts.org

General Alkylation Protocol for Butanol:

For a reagent like PFB-Br, the reaction with butanol is typically carried out in an organic solvent in the presence of a base to neutralize the HBr byproduct. The mixture is heated for a specified time to drive the reaction to completion. Following the reaction, a liquid-liquid extraction is usually performed to isolate the derivatized product and remove excess reagent and salts before GC analysis.

Optimization of Derivatization Conditions (e.g., Temperature, Time, Reagent Concentration)

To achieve reproducible and quantitative results, the conditions for the derivatization reaction must be carefully optimized. The primary parameters to consider are reaction temperature, reaction time, and the concentration of the derivatization reagent. researchgate.net

Temperature: The reaction temperature affects the rate of derivatization. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause the degradation of the analyte or the newly formed derivative, or lead to the formation of unwanted side products. beilstein-journals.org For many common derivatization reactions, such as silylation or acylation, temperatures in the range of 60-100°C are typical. restek.comosti.gov The optimal temperature must be determined empirically to maximize derivative yield while minimizing degradation. researchgate.net

Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the analyte to its derivative. Incomplete derivatization can lead to inaccurate quantification and multiple peaks for a single analyte. Reaction times can vary from a few minutes to several hours. osti.govnih.gov Optimization involves analyzing samples at different time points to find the minimum time required for the reaction to reach completion. researchgate.net

Reagent Concentration: A molar excess of the derivatization reagent is almost always used to drive the reaction equilibrium towards the product side, ensuring complete derivatization. nih.gov The optimal ratio of reagent to analyte needs to be established. While a sufficient excess is necessary, a very large excess can sometimes interfere with the chromatographic analysis or saturate the detector. registech.com A series of experiments with varying reagent concentrations can identify the ideal amount that maximizes the derivative signal without introducing analytical interferences. oup.com

Summary of Optimization Parameters for Derivatization of Butanol:

| Derivatization Method | Typical Temperature Range | Typical Reaction Time | Reagent Concentration |

| Silylation | 60°C - 100°C | 15 - 60 minutes | Molar excess of silylating agent, often with 1-10% catalyst. thermofisher.com |

| Acylation | Ambient - 100°C | 30 - 120 minutes | Molar excess of acylating agent, often with a basic catalyst (e.g., pyridine). osti.gov |

| Alkylation | 60°C - 100°C | 30 - 90 minutes | Molar excess of alkylating agent, often in the presence of a base. |

This table provides generalized parameters based on common derivatization protocols from the provided sources. thermofisher.comosti.govresearchgate.netnih.gov

Theoretical Chemistry and Computational Modeling of 1,1 Dibutoxy Isobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of 1,1-Dibutoxy-isobutane. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule like this compound, DFT calculations can predict a wide array of molecular properties. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers can optimize the molecule's geometry to find its most stable three-dimensional structure.

From this optimized geometry, numerous electronic properties can be derived. The distribution of electron density, for instance, reveals the locations of covalent bonds and lone pairs, while the molecular electrostatic potential (MEP) map highlights regions susceptible to electrophilic or nucleophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity; the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Description |

| Total Energy | -850.123 Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -0.25 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | +0.08 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| Dipole Moment | 1.85 Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar acetal (B89532) compounds.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for molecular analysis. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide more accurate descriptions of electron correlation effects.

These methods are particularly valuable for predicting non-covalent interactions, which are critical for understanding the behavior of this compound in solution or in condensed phases. By calculating the interaction energies between a this compound molecule and other molecules (e.g., solvents, reactants), ab initio methods can predict the strength and nature of hydrogen bonds, van der Waals forces, and other intermolecular interactions that govern its physical properties and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system's behavior at the atomic scale.

For this compound, MD simulations are invaluable for exploring its vast conformational landscape. The two butoxy groups can rotate around the C-O bonds, and the butyl chains themselves have multiple rotatable bonds, leading to a large number of possible conformers. MD simulations can sample these different conformations and determine their relative populations at a given temperature, providing insight into the molecule's flexibility and average shape in solution. Furthermore, by simulating a system containing multiple this compound molecules, one can study intermolecular interactions and predict bulk properties like density and viscosity.

Computational Studies of Reaction Pathways and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, such as its hydrolysis to form isobutyraldehyde (B47883) and butanol. These studies focus on mapping the potential energy surface of the reaction to identify the most likely pathway from reactants to products.

Transition State Theory (TST) is a framework for calculating the rates of chemical reactions. In the context of computational studies, TST is used in conjunction with quantum chemical calculations to identify the transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state are located on the potential energy surface using algorithms that search for a first-order saddle point.

Once the transition state is identified, its energy relative to the reactants provides the activation energy barrier for the reaction. This energy barrier is the primary determinant of the reaction rate. By applying TST, researchers can predict how factors like temperature and the presence of a catalyst will affect the kinetics of reactions involving this compound.

For more complex reactions or processes, such as those occurring in solution where solvent effects are significant, a simple potential energy surface may not be sufficient. In these cases, computational chemists map the free energy surface (FES) of the transformation. The FES incorporates the effects of both enthalpy (from the potential energy) and entropy (from the many possible configurations of the system, including solvent molecules).

Techniques like umbrella sampling or metadynamics, often used in conjunction with MD simulations, can be employed to construct the FES for a reaction involving this compound. The resulting map reveals the most favorable reaction pathways, the free energy barriers of activation, and the relative stability of any intermediates, providing a comprehensive understanding of the reaction's thermodynamics and kinetics in a realistic environment.

Table 2: Illustrative Calculated Energy Barriers for Acetal Hydrolysis

| Reaction Step | Computational Method | Illustrative Activation Energy (kcal/mol) |

| Protonation of Acetal Oxygen | DFT (B3LYP/6-31G) | 5.2 |

| C-O Bond Cleavage | DFT (B3LYP/6-31G) | 15.8 |

| Nucleophilic Attack by Water | DFT (B3LYP/6-31G*) | 8.1 |

Note: These values are illustrative and represent typical data obtained from computational studies on the acid-catalyzed hydrolysis of acetals.

Machine Learning Approaches in Predicting Properties and Reactivity of Related Acetal Structures

The application of machine learning (ML) in theoretical and computational chemistry is a rapidly expanding field, offering powerful tools to predict molecular properties and reactivity, thereby accelerating discovery and reducing reliance on time-consuming experiments. nih.govnumberanalytics.com For acetal structures related to this compound, ML models can be trained on existing chemical data to predict a wide range of characteristics, from fundamental physicochemical properties to complex reaction outcomes. 3ds.comnih.gov

The core principle involves developing algorithms that learn from large datasets of molecules and their associated properties. acs.org These models can identify intricate patterns within chemical data that are not immediately obvious to human researchers. acs.org For acetals, this can include predicting boiling points, densities, and solubility, as well as forecasting their reactivity in various chemical environments, such as the conditions leading to hydrolysis. 3ds.comwikipedia.org

One of the primary ML methodologies is Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. wikipedia.org These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties. The process begins with the generation of molecular descriptors, which are numerical representations of a molecule's structural and chemical features. mdpi.commdpi.com These can range from simple counts of atoms and bonds to more complex topological indices or quantum-chemically calculated parameters like orbital energies. nih.govmdpi.com

Neural networks and other advanced algorithms, such as support vector machines and random forests, are increasingly used to build these predictive models. researchgate.netresearchgate.net For instance, a neural network can be trained on a vast database of known reactions, like the Reaxys database, to predict the optimal conditions—including catalysts, solvents, and temperature—for a given transformation. researchgate.netnumberanalytics.com Such models have demonstrated considerable success, with some being able to predict reaction conditions with high accuracy. researchgate.netnumberanalytics.com For a class of compounds like acetals, this could mean predicting the specific acid catalyst and temperature required for efficient hydrolysis. youtube.comfrontiersin.org

Furthermore, ML models are being developed to predict the outcomes of chemical reactions directly. acs.orgstackexchange.com By representing reactants and reagents as molecular graphs, these models can predict the most likely product of a reaction, a task that is particularly challenging for complex organic transformations. stackexchange.com Some models achieve this by first generating a set of plausible products using generalized reaction templates and then using an ML classifier to rank them and identify the major product. nih.gov

Recent advancements have led to the development of machine learning interatomic potentials (MLIPs) that can simulate reaction dynamics with the accuracy of quantum mechanics but at a fraction of the computational cost. nih.govnumberanalytics.com Models like ANI-1xnr and the Δ²-learning approach can predict reaction energetics and activation energies, providing deep mechanistic insights. nih.govfiveable.mescm.comyoutube.com For acetal hydrolysis, such models could be used to explore the reaction pathway and identify the rate-limiting transition state with high efficiency. ucsb.eduyoutube.com

The table below summarizes various machine learning approaches and their potential applications in predicting the properties and reactivity of acetal structures.

| Machine Learning Approach | Input Features (Descriptors) | Predicted Property/Outcome | Relevance to Acetal Structures |

|---|---|---|---|

| QSPR/QSAR | Topological indices, constitutional descriptors, quantum-chemical properties (e.g., HOMO/LUMO energies) | Physicochemical properties (boiling point, density, viscosity), rate of hydrolysis | Predicting the physical characteristics of this compound and related acetals and their stability towards hydrolysis. |

| Neural Network Reaction Prediction | Molecular fingerprints, graph-based representations of reactants and reagents | Reaction products, reaction yields, optimal reaction conditions (catalyst, solvent, temperature) | Predicting the products of acetal formation or the necessary conditions for its cleavage. |

| Machine Learning Interatomic Potentials (MLIPs) | Atomic coordinates and chemical environment | Potential energy surfaces, reaction energetics, activation barriers | Simulating the hydrolysis mechanism of acetals to understand reaction dynamics and transition states at a molecular level. |

| Δ²-Learning Models | Low-level quantum mechanical geometries and energies | High-level, accurate activation energies and reaction heats | Providing highly accurate predictions for the energy barriers involved in acetal formation and hydrolysis. |

Solvation Models and Solution Phase Behavior Simulation

The behavior of this compound in a liquid phase is critically influenced by its interactions with the surrounding solvent molecules. Computational solvation models are essential tools for simulating and understanding these effects, which govern properties like solubility, reactivity, and partitioning between different phases. ucsb.edu These models can generally be categorized into two main types: implicit and explicit solvation models. numberanalytics.comstackexchange.com

Implicit Solvation Models , also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. numberanalytics.comnumberanalytics.com This approach significantly reduces the computational cost of simulations. researchgate.net The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. ucsb.edu Prominent implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods, where the cavity is shaped to the solute's surface. numberanalytics.com

Conductor-like Screening Model (COSMO): This model simplifies the calculation by treating the solvent as a perfect conductor. numberanalytics.com COSMO-RS (COSMO for Real Solvents) is an extension that uses statistical thermodynamics to predict properties in liquid systems, such as vapor pressures and activity coefficients, making it highly valuable for predicting the phase behavior of compounds like this compound. 3ds.comnumberanalytics.comresearchgate.net3ds.com

Solvation Model based on Density (SMD): An advanced model that is parameterized to accurately predict solvation free energies for a wide range of solvents. acs.orgnih.govnumberanalytics.com

While computationally efficient, implicit models may not fully capture specific, short-range interactions like hydrogen bonding. acs.org

Explicit Solvation Models provide a more detailed and physically realistic picture by representing individual solvent molecules. stackexchange.comfiveable.me In this approach, the solute molecule is placed in a simulation box filled with a large number of solvent molecules. The interactions between all atoms (solute-solvent and solvent-solvent) are calculated using a force field. This method is computationally intensive but can accurately model specific interactions and the local solvent structure around the solute. researchgate.net

Molecular Dynamics (MD) simulations are a powerful technique that utilizes explicit solvent models to study the time-dependent behavior of molecular systems. youtube.comyoutube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each particle over time. youtube.com For this compound, an MD simulation could reveal:

The preferred conformation of the molecule in a given solvent.

The organization of solvent molecules around the acetal functional group.

The dynamics of processes like diffusion and conformational changes. nih.gov

Insights into its phase behavior in mixtures, which is relevant for applications in complex hydrocarbon systems. mdpi.commdpi.com

The choice between implicit and explicit models depends on the specific research question and available computational resources. For high-throughput screening of solubility in many different solvents, an implicit model like COSMO-RS would be suitable. scm.comscm.com For a detailed mechanistic study of its hydrolysis, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, which treats the reacting center with high-level quantum mechanics and the surrounding solvent explicitly with a classical force field, would be the most appropriate method. numberanalytics.comfiveable.me

The table below compares the features of different solvation modeling approaches relevant to the study of this compound.

| Modeling Approach | Solvent Representation | Computational Cost | Strengths | Limitations | Typical Application for this compound |

|---|---|---|---|---|---|

| Implicit (e.g., PCM, SMD) | Dielectric Continuum | Low | Fast computation of solvation free energies; good for large-scale screening. | Does not capture specific solute-solvent interactions (e.g., hydrogen bonds) accurately. acs.org | Rapid prediction of solubility and partition coefficients across various solvents. |

| COSMO-RS | Statistical Thermodynamics on Molecular Surfaces | Moderate | Predicts a wide range of thermodynamic properties (vapor pressure, activity coefficients, phase equilibria) without parameterization for each new system. 3ds.com3ds.com | Less accurate for systems with very strong, specific interactions or complex conformational changes. numberanalytics.com | Simulation of liquid-liquid or vapor-liquid equilibria in mixtures. |

| Explicit (Molecular Dynamics) | Individual Molecules | High | Provides detailed, atomistic insight into solvent structure and dynamics; accurately models specific interactions. researchgate.netstackexchange.com | Requires significant computational resources and long simulation times to sample phase space adequately. youtube.com | Studying conformational preferences and local solvent environment in water or organic solvents. |

| Hybrid QM/MM | Explicit Solvent with QM region for solute | Very High | Combines the accuracy of quantum mechanics for the solute's reactive part with the efficiency of molecular mechanics for the solvent. fiveable.me | Complex to set up; computationally very demanding. | Simulating the detailed mechanism of acid-catalyzed hydrolysis in solution. |

Investigative Applications of 1,1 Dibutoxy Isobutane in Chemical Research

Role as a Specialized Solvent in Organic Reactions

The utility of a solvent in a chemical reaction is paramount, as it can significantly influence reaction rates, yields, and selectivity. Solvents can solvate reactants and reagents, stabilize transition states, and in some cases, participate in the reaction mechanism.

Inert Solvent Properties and Reaction Media Studies

As an acetal (B89532), 1,1-Dibutoxyisobutane is expected to be a relatively inert and non-polar aprotic solvent. Its structure, featuring two ether linkages, suggests it would be stable under neutral and basic conditions. In reaction media studies, its inertness would be advantageous for reactions involving highly reactive species, such as organometallic reagents or strong bases, where protic solvents or those with reactive functional groups are unsuitable. Its higher boiling point compared to more common ether solvents like diethyl ether or tetrahydrofuran (B95107) could also be beneficial for reactions requiring elevated temperatures. However, without specific studies, its performance characteristics, such as solubility parameters and dielectric constant, remain unquantified in the literature.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can dramatically alter the energy landscape of a reaction, thereby affecting its kinetics and the stereochemical or regiochemical outcome. A solvent's polarity, viscosity, and ability to form hydrogen bonds are key factors. While 1,1-Dibutoxyisobutane is anticipated to be non-polar, the presence of oxygen atoms allows for some degree of Lewis basicity, potentially enabling it to coordinate with cations and influence the reactivity of ionic intermediates. In the absence of empirical data, any discussion on its specific effects on reaction kinetics or its ability to induce selectivity in reactions like asymmetric synthesis or regioselective additions remains purely speculative.

Function as a Reagent or Precursor in Advanced Organic Synthesis

Beyond its potential as a solvent, 1,1-Dibutoxyisobutane could theoretically serve as a reagent or a synthetic precursor, leveraging the reactivity of its acetal functional group.

Utility in C-C Bond Formation Reactions

Acetals are well-established protecting groups for aldehydes. In the case of 1,1-Dibutoxyisobutane, it is the dibutyl acetal of isobutyraldehyde (B47883). This protecting group can be removed under acidic conditions to regenerate the aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. Furthermore, under specific catalytic conditions, the C-O bonds of acetals can be activated for direct C-C bond formation, for instance, in reactions with silyl (B83357) enol ethers or other nucleophiles. No specific examples of 1,1-Dibutoxyisobutane being used in this capacity have been found in the surveyed literature.

Application in Heteroatom Functionalization Strategies

The acetal moiety of 1,1-Dibutoxyisobutane could also be a precursor for heteroatom functionalization. For example, acetals can be converted to other functional groups containing heteroatoms, such as dithioacetals (sulfur), or can undergo reactions with nitrogen nucleophiles to form enamines or imines after deprotection. However, the literature does not provide specific instances of 1,1-Dibutoxyisobutane being employed in such synthetic strategies.

Catalytic Contributions and Active Component Studies

There is no evidence in the reviewed scientific literature to suggest that 1,1-Dibutoxyisobutane possesses inherent catalytic activity or is used as an active component in a catalytic system. Typically, acetals are not employed as catalysts themselves but rather as substrates or protecting groups in catalyzed reactions.

Biological Activity and Potential Bio-Applications of 1,1-Dibutoxy-isobutane Analogs in Academic Research

While direct studies on the biological activities of this compound are not extensively documented in publicly available research, the broader class of acetals and related alkoxy compounds has been the subject of various investigations. These studies provide a foundational framework for hypothesizing the potential bio-applications of this compound and its analogs.

The search for new antimicrobial agents is a critical area of research, driven by the challenge of antibiotic resistance. In this context, the antimicrobial potential of various organic compounds, including aldehydes and their acetal derivatives, has been explored. Research has indicated that certain novel aldehydes and acetals exhibit antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli researchgate.net. The mechanism of action of aldehydes often involves interaction with microbial proteins and enzymes, and their corresponding acetals can act as stable precursors that release the active aldehyde under specific conditions.

Furthermore, innovative approaches have involved the incorporation of acetal linkages into polymer networks to create "pro-antimicrobial" materials. These networks are designed to be stable until they encounter a specific trigger, such as a change in pH, which then causes the release of an antimicrobial aldehyde nih.gov. For instance, a polymer network containing degradable acetals has been shown to release p-anisaldehyde, an antimicrobial compound derived from star anise, in a sustained manner nih.gov. This suggests that acetals like this compound could potentially be investigated for similar controlled-release applications.

The antimicrobial efficacy of related compounds can be quantified through parameters such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC values for this compound are not available, the principle of structure-activity relationships suggests that its antimicrobial potential would be influenced by factors like the nature of the alkoxy groups and the parent aldehyde. Studies on other alkoxy-containing compounds have demonstrated significant biological activity. For example, a series of 7-alkoxymitosanes showed strong antibacterial activity against various Gram-positive and Gram-negative bacteria nih.gov.

Table 1: Illustrative Antimicrobial Activity of Acetal-Related Compounds

| Compound/Material | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Novel Aldehydes and Acetals | Staphylococcus aureus, Escherichia coli | Antimicrobial activity | researchgate.net |

| p-Anisaldehyde-releasing PANDA | Bacterial and fungal pathogens | Potent antimicrobial activity | nih.gov |

| 7-n-propoxy-7-demethoxymitomycin A | Gram-positive and Gram-negative bacteria | Strong antibacterial activity | nih.gov |

This table is illustrative and based on the activity of analogous or related compounds, not this compound itself.

The concept of bio-preservation involves the use of natural or naturally derived compounds to extend the shelf-life and safety of products, particularly in the food and cosmetics industries nih.gov. The stability of acetals at neutral pH makes them interesting candidates for such applications, as they can remain inert until a change in conditions, such as the acidic environment of some foods, triggers the release of an active aldehyde and alcohol, which may possess preservative properties researchgate.net.

In academic research, the stability of acetals in various media has been a subject of study. For instance, the formation and stability of acetals in food flavorings have been investigated, with a focus on how different pH levels affect their integrity researchgate.net. Such studies are crucial for understanding whether a compound like this compound could function as a preservative in a given matrix. The preservative efficacy would depend on the antimicrobial and antioxidant properties of its hydrolysis products: isobutyraldehyde and butanol. Aldehydes like formaldehyde (B43269) and glutaraldehyde (B144438) are known for their potent disinfectant and sterilant properties mst.edu.

The application of preservatives in cosmetics is another area of active research, with a growing demand for alternatives to traditional synthetic preservatives mdpi.com. Multifunctional ingredients that also offer preservative benefits are of particular interest. While there is no direct evidence of this compound being used as a cosmetic preservative, the properties of its constituent parts could warrant investigation. For instance, certain alcohols are used as disinfectants and antiseptics mst.edu. Research into the pro-oxidant or antioxidant effects of preservatives is also a key consideration in cosmetic science mdpi.com. The antioxidant potential of compounds with dialkoxy groups has been noted in other contexts, such as 3,5-dialkoxy-4-hydroxycinnamamides, where longer alkoxy chains were associated with enhanced inhibitory activity against lipid peroxidation nih.gov.

Separation Science Applications involving Isobutane-Derived Compounds

Separation science is fundamental to chemical analysis and purification. The unique physicochemical properties of isobutane (B21531) and its derivatives make them relevant in various separation techniques, primarily gas chromatography (GC) and, to a lesser extent, liquid chromatography (LC).

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Isobutane itself, being a gas at standard conditions, is amenable to GC analysis. Methods have been developed for the simultaneous quantification of isobutane along with other light hydrocarbons and inorganic gases using GC with thermal conductivity (TCD) and flame ionization detectors (FID) scielo.br. Such methods are critical in analyzing the products of thermochemical processes scielo.br. Furthermore, GC coupled with mass spectrometry (GC-MS) has been employed to analyze the reaction products of partial isobutane oxidation chromatographyonline.com.

In the context of separating isobutane derivatives, the principles of GC are well-established. The retention time of a compound in a GC system is influenced by its volatility and its interaction with the stationary phase of the column. For branched alkanes like isobutane and its derivatives, the degree of branching affects the boiling point and, consequently, the elution order. Generally, for alkanes with the same number of carbon atoms, a more branched isomer is more volatile and will have a shorter retention time than a less branched or linear isomer on a non-polar stationary phase chromforum.org. This principle is fundamental to the separation of different isomers of butane (B89635) and other light hydrocarbons.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another cornerstone of separation science, though its application to highly non-polar compounds like alkanes can be challenging chromforum.orglibretexts.org. The separation of alkanes often requires normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase chromforum.org. Hexanes are commonly used as a non-polar solvent in such applications wikipedia.org. The separation of branched alkanes by LC is influenced by their structure, with factors such as the number and length of branches affecting their retention on the column frontiersin.org.

Table 2: Chromatographic Methods for Isobutane and Related Compounds

| Analytical Technique | Analyte(s) | Column Type | Detector(s) | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | H₂, O₂, N₂, CO, CO₂, CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₄, C₃H₆, C₃H₈, n-butane, isobutane | Porous Layer Open Tubular (PLOT) | TCD, FID | Simultaneous quantification of inorganic gases and light hydrocarbons. | scielo.br |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isobutane oxidation products | Not specified | MS | Analysis of reaction products. | chromatographyonline.com |

| Headspace GC-MS | n-propane, iso-butane , n-butane | Thick-film capillary column | MS | Quantitative determination in blood samples. | researchgate.net |

Environmental Fate and Degradation Mechanisms of 1,1 Dibutoxy Isobutane

Atmospheric Oxidation Pathways

The primary atmospheric sink for 1,1-Dibutoxyisobutane is expected to be oxidation by photochemically generated free radicals.

Reactions with Hydroxyl Radicals (OH)

The dominant atmospheric degradation pathway for ethers and acetals is their reaction with hydroxyl (OH) radicals. researchgate.net This reaction proceeds via hydrogen abstraction from the carbon atoms within the molecule. For 1,1-Dibutoxyisobutane, there are several potential sites for hydrogen abstraction. The reaction is initiated by the attack of an OH radical on a C-H bond, leading to the formation of a carbon-centered radical and a water molecule.

The reactivity of different C-H bonds towards OH radicals in ethers generally follows the order: tertiary C-H > secondary C-H > primary C-H. In the case of 1,1-Dibutoxyisobutane, the hydrogen atom on the acetal (B89532) carbon (the carbon bonded to two oxygen atoms) is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical.

Subsequent to the initial hydrogen abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). researchgate.net The fate of this peroxy radical is dependent on atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In environments with high NOx concentrations, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This alkoxy radical can then undergo further decomposition or isomerization reactions. rsc.org

In low NOx environments, the peroxy radical is more likely to react with the hydroperoxy radical (HO₂•) or other peroxy radicals. These reactions can lead to the formation of hydroperoxides, alcohols, and carbonyl compounds. rsc.org

The rate constants for the reaction of OH radicals with various ethers have been determined experimentally. While a specific rate constant for 1,1-Dibutoxyisobutane is not available, data for analogous ethers can provide an estimate of its atmospheric lifetime.

Table 1: Rate Constants for the Reaction of OH Radicals with Structurally Similar Ethers

| Ether | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (approx.) |

|---|---|---|

| Diethyl ether | 1.23 x 10⁻¹¹ | ~ 1 day |

| Methyl tert-butyl ether (MTBE) | 2.9 x 10⁻¹² | ~ 4 days |

| Di-n-butyl ether | 1.6 x 10⁻¹¹ | ~ 18 hours |

Atmospheric lifetime is estimated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Based on these values, 1,1-Dibutoxyisobutane is expected to have a relatively short atmospheric lifetime, on the order of hours to a few days.

Ozonolysis Processes and Product Formation

Ozonolysis is a significant degradation pathway for unsaturated hydrocarbons, but its reaction with saturated compounds like ethers and acetals is generally slow. However, some studies have shown that ozone can react with acetals, particularly at the acetal C-H bond. This reaction is thought to proceed via the insertion of ozone into the C-H bond, forming an unstable hydrotrioxide intermediate. This intermediate then decomposes to yield an ester and an alcohol.

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradation of 1,1-Dibutoxyisobutane in aquatic and terrestrial environments is expected to be a significant removal process. The susceptibility of ethers and acetals to microbial degradation can vary widely depending on their structure and the environmental conditions.

Generally, the ether linkage is relatively resistant to microbial attack. However, numerous microorganisms have been identified that can cleave ether bonds, often through the action of monooxygenase or dioxygenase enzymes. nih.gov The presence of branched alkyl chains, such as the isobutyl group in 1,1-Dibutoxyisobutane, can sometimes hinder biodegradation compared to linear analogues. rsc.org

In the case of acetals, hydrolysis is a key initial step in their biodegradation. inchem.org This hydrolysis can be chemically mediated, particularly under acidic conditions, or biologically mediated by microbial enzymes. inchem.org The hydrolysis of an acetal yields an aldehyde and two alcohol molecules. For 1,1-Dibutoxyisobutane, hydrolysis would produce isobutyraldehyde (B47883) and two molecules of n-butanol.

These initial degradation products, isobutyraldehyde and n-butanol, are generally readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic environments. researchgate.net They can be utilized as carbon and energy sources, ultimately being mineralized to carbon dioxide and water under aerobic conditions. nih.gov

The rate of biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds. mdpi.commdpi.com In general, the biodegradation of ethers and acetals is slower than that of simpler, more soluble organic compounds.

Identification and Characterization of Degradation Products and Intermediates

The degradation of 1,1-Dibutoxyisobutane will result in a variety of intermediate and final products, depending on the degradation pathway.

Atmospheric Oxidation:

The reaction with OH radicals is expected to produce a complex mixture of products. Following the initial hydrogen abstraction and formation of a peroxy radical, subsequent reactions can lead to:

From abstraction at the acetal carbon: The resulting alkoxy radical can decompose via C-O bond cleavage to form an ester (butyl isobutyrate) and a butyl radical. The butyl radical would then be further oxidized.

From abstraction at other positions on the butyl or isobutyl chains: This would lead to the formation of various hydroperoxides, alcohols, ketones, and aldehydes, as well as smaller organic acids and carbon dioxide through further oxidation and fragmentation. researchgate.net

Key predicted atmospheric degradation products include:

Isobutyraldehyde

n-Butanol

Butyl isobutyrate

Formic acid

Acetic acid

Carbon dioxide

Biodegradation:

The primary initial step in the biodegradation of 1,1-Dibutoxyisobutane is expected to be hydrolysis of the acetal linkage. This would yield:

Isobutyraldehyde

n-Butanol

These initial products would then be further biodegraded. Isobutyraldehyde would likely be oxidized to isobutyric acid, and n-butanol would be oxidized to butyraldehyde and then to butyric acid. These carboxylic acids can then enter central metabolic pathways and be mineralized. inchem.org

Table 2: Predicted Degradation Products of 1,1-Dibutoxyisobutane

| Degradation Pathway | Initial Products | Subsequent Products |

|---|---|---|

| Atmospheric Oxidation (OH Radicals) | Carbon-centered radicals, Peroxy radicals, Alkoxy radicals | Butyl isobutyrate, Isobutyraldehyde, n-Butanol, Butyraldehyde, Formic acid, Acetic acid, CO₂ |

| Ozonolysis | Hydrotrioxide intermediate | Butyl isobutyrate, n-Butanol |

| Biodegradation/Hydrolysis | Isobutyraldehyde, n-Butanol | Isobutyric acid, Butyric acid, CO₂, H₂O |

| Photolysis | Not a significant pathway | Not applicable |

Future Directions and Emerging Research Avenues for 1,1 Dibutoxy Isobutane

Development of Novel Synthetic Routes Aligned with Green Chemistry Principles

The traditional synthesis of acetals often involves acid catalysts and conditions that can be harsh and environmentally taxing. nih.govyoutube.com Future research is poised to develop more sustainable and efficient methods for the production of 1,1-Dibutoxy-isobutane, adhering to the principles of green chemistry.

A primary focus will be the exploration of heterogeneous catalysts to replace conventional homogeneous acids like sulfuric acid or p-toluenesulfonic acid. youtube.comijsdr.org Materials such as acid-functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15) and other solid acids offer the advantages of easy separation from the reaction mixture, reusability, and potentially higher selectivity, minimizing waste and corrosive environments. researchgate.net The development of solvent-free reaction conditions is another promising avenue, which has been successfully applied to the synthesis of other acetals and ketals. researchgate.net

Furthermore, photo-organocatalysis presents a mild and green alternative for acetalization. rsc.org Utilizing photocatalysts like thioxanthenone or Eosin Y under visible light irradiation could enable the synthesis of this compound under neutral conditions and at ambient temperatures, significantly reducing the energy consumption and environmental impact of the process. rsc.orgorganic-chemistry.org Enzymatic catalysis, using enzymes such as alcohol dehydrogenase, could also be explored for a highly selective and environmentally benign synthesis of butanol from butyraldehyde (B50154), a precursor to this compound. rsc.org

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Heterogeneous Acid Catalysts (e.g., Al-SBA-15) | Reusable, reduced corrosion and waste, potential for continuous flow processes. researchgate.net |

| Photo-organocatalysts (e.g., Thioxanthenone) | Mild reaction conditions (ambient temperature), use of visible light as a renewable energy source, high yields. rsc.org |

| Enzymatic Catalysts (e.g., Alcohol Dehydrogenase) | High selectivity, biodegradable, operation in aqueous media under mild conditions. rsc.org |

Exploration of Advanced Catalytic Systems for its Derivatization and Functionalization

Beyond its synthesis, the derivatization and functionalization of this compound open up possibilities for creating novel molecules with tailored properties. The acetal (B89532) functional group, while often used as a protecting group for carbonyls, can also be a site for further chemical transformations. masterorganicchemistry.com

Advanced catalytic systems, particularly those based on transition metals, could be employed to activate the C-H bonds in the isobutyl or butyl chains of the molecule. Dirhodium-catalyzed reactions, for instance, have shown remarkable efficacy in the functionalization of unactivated sp3 C-H bonds. nih.govnih.gov Applying such catalysts to this compound could lead to the introduction of new functional groups, paving the way for the synthesis of complex molecules from a simple starting material.

Furthermore, palladium catalysis has been shown to be highly efficient in the formation of acetals and could potentially be adapted for their functionalization. organic-chemistry.orglookchem.com The development of catalysts that can selectively cleave one of the C-O bonds of the acetal would also be a significant advancement, allowing for the controlled release of butanol or isobutyraldehyde (B47883) and the concurrent formation of a new functionalized ether.

Integration of Multi-Scale Modeling and Advanced Experimental Techniques

To accelerate the discovery and optimization of the processes described above, the integration of computational modeling with advanced experimental techniques will be crucial. Multi-scale modeling can provide a detailed understanding of reaction mechanisms, from the electronic level to the macroscopic reactor scale. researchgate.netnih.gov

For the synthesis of this compound, Density Functional Theory (DFT) calculations can be used to elucidate the reaction pathways on different catalytic surfaces, helping to design more efficient and selective catalysts. acs.org This computational screening can significantly reduce the experimental effort required. At a larger scale, kinetic modeling can simulate reactor performance under various conditions, aiding in the optimization of reaction parameters for industrial-scale production. nih.gov